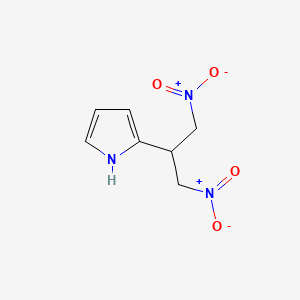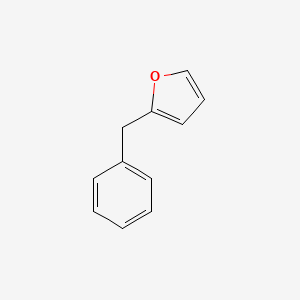![molecular formula C16H24N2O3 B12535781 N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide CAS No. 656261-07-3](/img/structure/B12535781.png)
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, which is modified with a hydroxy group and a propylpentanoylamino side chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core .
Aplicaciones Científicas De Investigación
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial signaling molecules, preventing them from activating genes involved in biofilm formation and virulence . This disruption of bacterial communication can reduce the ability of bacteria to form resistant biofilms and enhance the effectiveness of antimicrobial treatments.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide include:
N-hydroxy-4-toluenesulfonamide: Known for its antimicrobial properties.
2-hydroxy-N-(4-methylphenyl)benzamide: Used in various chemical syntheses.
Uniqueness
What sets this compound apart is its specific structure, which allows it to act as a potent quorum sensing inhibitor. This unique property makes it particularly valuable in the development of new antimicrobial therapies and in the study of bacterial communication pathways .
Propiedades
Número CAS |
656261-07-3 |
|---|---|
Fórmula molecular |
C16H24N2O3 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-5-13(6-4-2)15(19)17-11-12-7-9-14(10-8-12)16(20)18-21/h7-10,13,21H,3-6,11H2,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
CLNIHVGHSKDZNG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)

![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
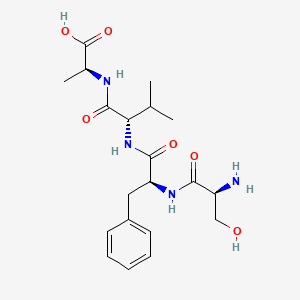
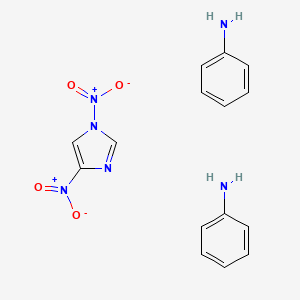
![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
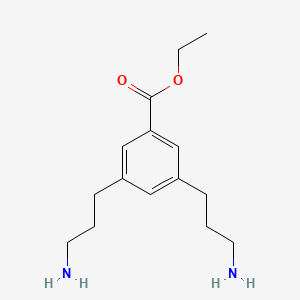
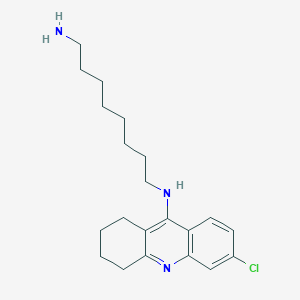
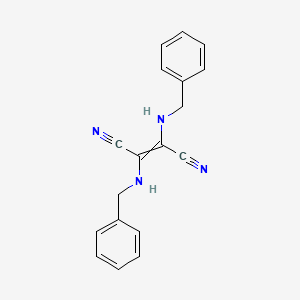
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
